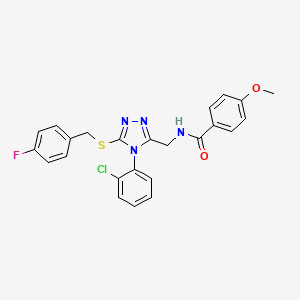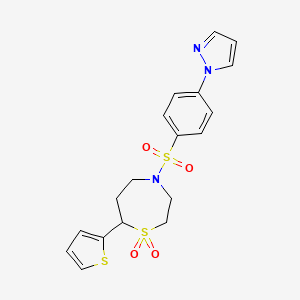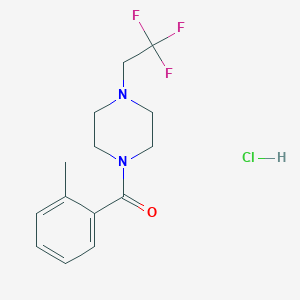
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a pyrazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. By inhibiting these enzymes, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may be able to slow or stop the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on histone deacetylases, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its relatively low cost and availability. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using commercially available starting materials, making it a cost-effective option for researchers. However, one limitation of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is its potential toxicity. While ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has not been shown to be toxic at low concentrations, higher concentrations may cause cell death and other adverse effects. As with any experimental compound, caution should be exercised when working with ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
未来方向
There are several potential future directions for research on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is in the development of new cancer drugs based on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Further studies are needed to determine the optimal dosage and delivery method for ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in cancer treatment. Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown promise in reducing beta-amyloid plaques in the brain, but further studies are needed to determine its efficacy and safety in humans. Finally, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may have potential applications in other areas of research, such as epigenetics and gene expression. Further studies are needed to explore these potential applications.
合成方法
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This produces the intermediate ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate, which is then reacted with sodium hydride and methyl iodide to produce ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
科学研究应用
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
ethyl 4-chloro-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMINZMBPQJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)


![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2697334.png)


![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697341.png)
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)

![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)